Lipophilicity Comparison: CNS Penetration Potential
The target compound's free base form exhibits a partition coefficient (LogP) that is significantly lower than its 4-methoxy analog, suggesting a more favorable balance between passive permeability and solubility for CNS applications. The 4-chloro analog is more lipophilic but introduces risks of hERG binding and toxicity. [1]
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | Predicted LogP = 1.36 (free base) |
| Comparator Or Baseline | 4-Methoxy-phenylpiperazine: Predicted LogP = 2.08; 4-Chloro-phenylpiperazine: Predicted LogP = 2.62 |
| Quantified Difference | The target compound is ~0.7 less lipophilic than the 4-methoxy analog and ~1.3 less lipophilic than the 4-chloro analog. |
| Conditions | Predicted data using the XLogP3 algorithm, as published in PubChem. Data sourced from Molbase and PubChem compound summaries. |
Why This Matters
A LogP around 1-2 is generally optimal for oral absorption and CNS penetration, positioning this scaffold as a superior starting point for CNS drug discovery compared to more lipophilic analogs that may have poor solubility or higher toxicity.
- [1] Molbase. 4-(Piperazin-1-yl)benzonitrile compound summary (reporting LogP 1.36168). Available at: https://www.molbase.com, and comparable data on 4-methoxy and 4-chloro analogs sourced from their PubChem entries. View Source
